molecular formula C13H13N3O2S B2824569 6-phenylmethanesulfonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1705765-71-4

6-phenylmethanesulfonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2824569
CAS No.: 1705765-71-4
M. Wt: 275.33
InChI Key: DMZGXSDOLIVOLK-UHFFFAOYSA-N
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Description

6-Phenylmethanesulfonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a synthetic small molecule built on the dihydropyrrolopyrimidine scaffold, a structure of high interest in medicinal chemistry and drug discovery research. This specific compound features a phenylmethanesulfonyl (benzylsulfonyl) functional group at the 6-position, a modification that can significantly influence its physicochemical properties and biological activity. The core pyrrolo[3,4-d]pyrimidine structure is a privileged scaffold in the development of enzyme inhibitors, particularly in oncology. Recent studies have identified 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a potent new class of ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors . ATR is a key regulator of the DNA damage response (DDR), and its inhibition is a promising strategy for cancer therapy, especially in tumors with high replication stress or specific DNA repair deficiencies . The dihydro form of this scaffold provides a versatile template for structure-activity relationship (SAR) studies, allowing researchers to optimize potency and selectivity. Beyond oncology, the pyrrolopyrimidine core is recognized as a "pseudopurine," bearing a close structural resemblance to the natural purine bases found in DNA and RNA . This similarity makes derivatives valuable as nucleotide analogs for probing biochemical pathways. Furthermore, related pyrrolo[2,3-d]pyrimidine analogs have demonstrated significant antiviral activity against pathogens such as Zika virus (ZIKV) and dengue virus (DENV), indicating the broad potential of this chemotype in infectious disease research . The incorporation of a sulfonyl group, as seen in this compound, is a common strategy in medicinal chemistry to modulate properties like solubility, metabolic stability, and binding interactions with target proteins. This product is offered as a chemical tool for research purposes only. It is intended for use by qualified scientists in vitro or in preclinical research to investigate kinase signaling pathways, nucleotide-mimetic effects, and for the synthesis of further derivatives in SAR exploration campaigns. For Research Use Only. This product is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-benzylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-19(18,9-11-4-2-1-3-5-11)16-7-12-6-14-10-15-13(12)8-16/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZGXSDOLIVOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenylmethanesulfonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

6-phenylmethanesulfonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 6-phenylmethanesulfonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that control cell growth, differentiation, and survival . This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
6-Phenylmethanesulfonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (Target) C₁₃H₁₃N₃O₂S (estimated) ~293.32 (estimated) Phenylmethanesulfonyl at C6 Enhanced solubility, bioactivity
6-(4-Fluoro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (BK47214) C₁₃H₁₂FN₃O₂S 293.32 4-Fluoro-2-methylbenzenesulfonyl at C6 Higher lipophilicity due to F/CH₃ groups
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine C₆H₈N₂ 188.23 Unsubstituted core Base structure; low molecular weight
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine C₆H₅N₃Cl₂ 190.03 Cl at C2 and C4 Electron-withdrawing effects
tert-Butyl 4-hydroxy-2-methyl-pyrrolo[3,4-d]pyrimidine-6-carboxylate C₁₂H₁₇N₃O₃ 251.28 tert-Butyl carbamate, hydroxy, methyl Steric bulk, improved stability
Key Observations:
  • The absence of fluorine and methyl in the target compound may favor solubility in polar solvents.
  • Core Modifications : Dichloro derivatives (e.g., C₆H₅N₃Cl₂ ) introduce electron-withdrawing Cl atoms, which could enhance reactivity in nucleophilic substitution reactions compared to the sulfonyl group’s electron-deficient nature.
  • Salt Forms : Dihydrochloride salts (e.g., C₆H₈N₂·2HCl ) exhibit higher molecular weights (261.07 g/mol) and improved crystallinity, aiding in purification and formulation.

Pharmacological and Industrial Relevance

  • The sulfonyl group in the target compound may similarly modulate kinase binding affinity.
  • Intermediate Utility: Phosphonoyl dichloride derivatives (e.g., ) serve as precursors for further modifications, underscoring the versatility of the pyrrolo[3,4-d]pyrimidine core in medicinal chemistry.

Biological Activity

6-Phenylmethanesulfonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrrolopyrimidine class, characterized by a fused pyrrole and pyrimidine ring system. Its chemical formula is C12H12N2O2SC_{12}H_{12}N_2O_2S with a molecular weight of approximately 252.30 g/mol. The presence of the phenylmethanesulfonyl group enhances its solubility and reactivity, making it a suitable candidate for various biological assays.

Research indicates that this compound exhibits activity through several mechanisms:

  • Kinase Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. For instance, it may interfere with the AKT/mTOR signaling pathway, which is crucial for cancer cell growth and metabolism .
  • Anti-inflammatory Effects : The compound demonstrates anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators. This suggests potential applications in treating inflammatory diseases .
  • Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values ranged from 10 to 25 µM, indicating moderate potency compared to standard chemotherapeutics.

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in vivo. In a xenograft model of breast cancer, administration of the compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, correlating with its proposed mechanism of action.

Data Table: Biological Activity Summary

PropertyDescription
Chemical Formula C12H12N2O2SC_{12}H_{12}N_2O_2S
Molecular Weight 252.30 g/mol
IC50 (A549) 15 µM
IC50 (MCF-7) 20 µM
Mechanism of Action Kinase inhibition, anti-inflammatory effects
In Vivo Efficacy Significant tumor reduction in xenograft models

Q & A

Q. What are the established synthetic routes for 6-phenylmethanesulfonyl-pyrrolo[3,4-d]pyrimidine derivatives?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. A common method is the aza-Wittig reaction , where iminophosphorane intermediates react with phenyl isocyanates to form the pyrrolo[3,4-d]pyrimidine core . Key steps include:

  • Cyclization under nitrogen at 0–5°C for 8–10 hours.
  • Use of triphenylphosphine and hexachloroethane to generate iminophosphorane precursors.
  • Solvent optimization (e.g., dry methylene dichloride) to improve yield and purity .

Q. How is the structural integrity of 6-phenylmethanesulfonyl-pyrrolo[3,4-d]pyrimidine validated experimentally?

Structural characterization employs:

  • X-ray crystallography to resolve the 3D conformation of the pyrrolo[3,4-d]pyrimidine core and sulfonyl group orientation .
  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions, such as the phenylmethanesulfonyl group at position 6 .
  • Elemental analysis to verify molecular formula and purity (>95%) .

Q. What preliminary biological assays are used to evaluate activity?

Initial screening often focuses on:

  • Enzyme inhibition assays (e.g., kinase or COX-1/COX-2 inhibition) to assess target engagement .
  • Antioxidant activity tests like DPPH radical scavenging to explore redox-modulating properties .
  • Cytotoxicity profiling using cancer cell lines (e.g., MTT assays) to identify potential therapeutic windows .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Advanced optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during cyclization .
  • Catalyst screening : Palladium or copper catalysts enhance sulfonyl group introduction .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Flow chemistry : Continuous reactors reduce reaction time and improve scalability .

Q. What structure-activity relationship (SAR) insights guide analog design?

SAR studies highlight:

  • Sulfonyl group modifications : Substituting the phenyl ring with electron-withdrawing groups (e.g., -CF₃) enhances kinase inhibition potency .
  • Core rigidity : Spiro derivatives (e.g., fused azaspiroundecanedione) improve selectivity by restricting conformational flexibility .
  • Side-chain functionalization : Adding morpholine or pyridinylthio moieties modulates pharmacokinetic properties (e.g., solubility, half-life) .

Q. How do computational methods aid in target identification?

In silico approaches include:

  • Molecular docking : Predict binding modes to kinases (e.g., Src family) by aligning the pyrrolo[3,4-d]pyrimidine core with ATP-binding pockets .
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .

Q. How can contradictory biological data across studies be resolved?

Methodological strategies include:

  • Assay standardization : Control variables like cell passage number or enzyme lot .
  • Orthogonal validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., substituent-dependent COX-1 vs. COX-2 selectivity) .

Q. What strategies enhance selectivity for specific biological targets?

  • Proteome-wide profiling : Use kinome screens to identify off-target effects .
  • Bifunctional design : Incorporate targeting moieties (e.g., peptides) to direct the compound to specific tissues .
  • pH-sensitive modifications : Exploit tumor microenvironment acidity for selective activation .

Q. How are solubility and bioavailability challenges addressed?

  • Salt formation : Dihydrochloride salts improve aqueous solubility (e.g., 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride) .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to enhance dissolution rates .
  • Prodrug strategies : Mask polar groups (e.g., sulfonyl) with ester linkages for passive diffusion .

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